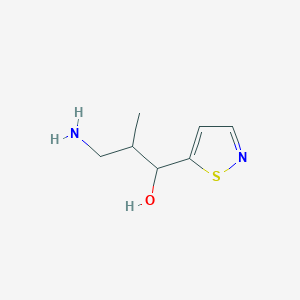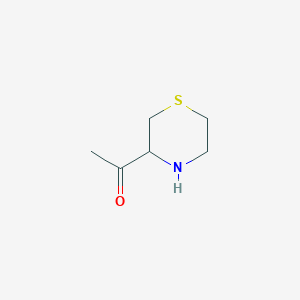
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is a sulfur-containing heterocyclic compound with the molecular formula C6H11NOS It is characterized by a thiomorpholine ring attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions may require catalysts like acids or bases to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Aplicaciones Científicas De Investigación
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its sulfur atom can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their function. This reactivity underlies its potential therapeutic effects, such as inhibiting the activity of certain enzymes involved in disease processes.
Comparación Con Compuestos Similares
Thiomorpholine: A structurally related compound that lacks the ethanone group.
Morpholine: Similar to thiomorpholine but contains an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is unique due to the presence of both a thiomorpholine ring and an ethanone group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NOS |
|---|---|
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
1-thiomorpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
Clave InChI |
VZWHTXPYIXULDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


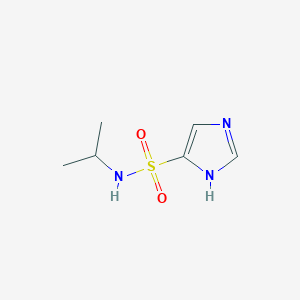
methanol](/img/structure/B13165657.png)
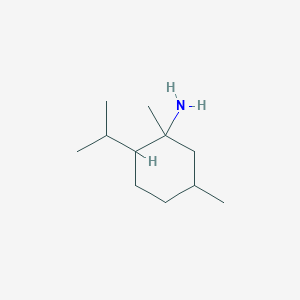
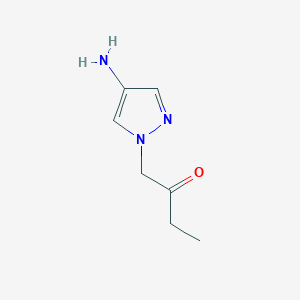
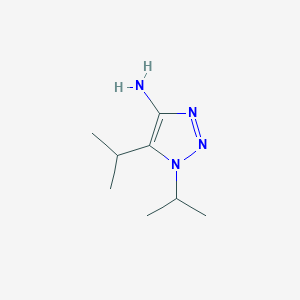
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
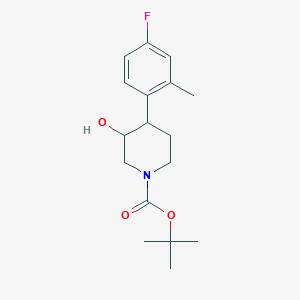
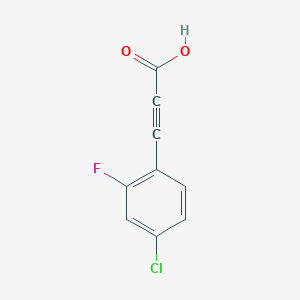
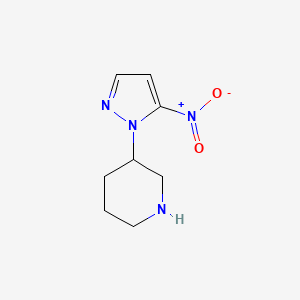
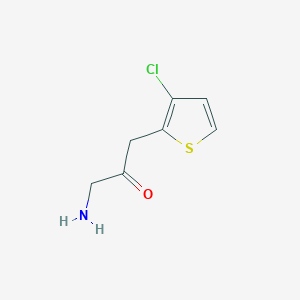
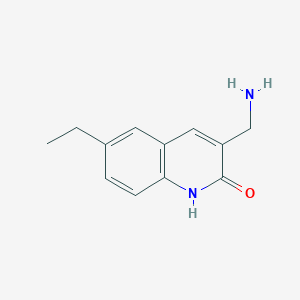

![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
